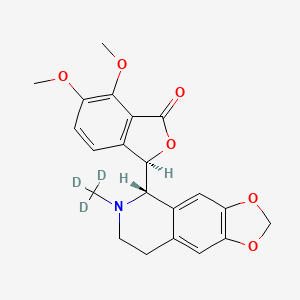

(+/-)-beta-Hydrastine-d3

Description

Fundamental Principles of Deuteration in Chemical Biology

Deuteration involves the substitution of one or more hydrogen atoms (¹H) in a molecule with deuterium (B1214612) (²H or D). wikipedia.org While chemically similar to hydrogen, deuterium possesses a neutron in its nucleus, effectively doubling its mass. wikipedia.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in The increased bond strength results in a higher energy requirement to break the C-D bond, a phenomenon known as the kinetic isotope effect (KIE). informaticsjournals.co.inbioscientia.deacs.org This effect is a cornerstone of deuteration's utility, as it can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. bioscientia.deresearchgate.netnih.gov

In chemical biology, deuteration serves multiple purposes. It can be used to probe reaction mechanisms, as the change in reaction rate upon deuterium substitution provides insights into bond-breaking steps. wikipedia.orgthalesnano.com Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry, enabling more accurate quantification of target molecules. thalesnano.comclearsynth.comresolvemass.caresearchgate.netasme.org

Rationale for Deuterium Incorporation into Natural Product Alkaloids

Natural product alkaloids, a diverse group of nitrogen-containing compounds derived from plants and other organisms, often exhibit potent biological activities. However, their therapeutic potential can be limited by factors such as rapid metabolism. informaticsjournals.co.inresearchgate.net Deuteration offers a strategic approach to address this challenge. By selectively replacing hydrogens at metabolically vulnerable positions within an alkaloid's structure, it is possible to slow down its breakdown in the body. informaticsjournals.co.inresearchgate.net This can lead to an improved pharmacokinetic profile, including a longer half-life and increased exposure of the active compound. researchgate.netinformaticsjournals.co.innih.gov

The incorporation of deuterium into alkaloids is also a valuable technique for biosynthetic studies. By feeding organisms with deuterium-labeled precursors, researchers can trace the metabolic pathways and elucidate how these complex molecules are constructed in nature. nih.govresearchgate.netptbioch.edu.pl

Historical Context of Hydrastine (B1673436) Alkaloid Research

Hydrastine is an isoquinoline (B145761) alkaloid first isolated in 1851 by Alfred P. Durand. wikipedia.org It is a major constituent of the goldenseal plant (Hydrastis canadensis), a traditional North American herbal medicine. wikipedia.orgacs.org Early research focused on its chemical characterization and pharmacological effects. For instance, hydrolysis of hydrastine with nitric acid yields hydrastinine, a compound that was patented by Bayer in the early 1900s for its hemostatic properties. wikipedia.org

The total synthesis of hydrastine was a significant challenge for chemists. The first attempt was reported in 1931 by Sir Robert Robinson and his colleagues. wikipedia.org A major breakthrough came in 1981 when J. R. Falck and his team developed a four-step total synthesis, a significant achievement in organic chemistry. wikipedia.org Research into hydrastine and related alkaloids from goldenseal, such as berberine, continues to be an active area, exploring their various pharmacological effects. acs.org

Significance of Deuterated Analogues in Elucidating Biochemical Processes

Deuterated analogues of biologically active molecules, including natural products like hydrastine, are powerful tools for unraveling complex biochemical processes. The kinetic isotope effect (KIE) is a key principle here. When a C-H bond is broken in the rate-determining step of an enzyme-catalyzed reaction, replacing that hydrogen with deuterium will slow the reaction down. bioscientia.denih.gov This allows researchers to identify which steps in a metabolic pathway are rate-limiting. bioscientia.deresearchgate.net

Furthermore, deuterium labeling is instrumental in metabolic profiling and pharmacokinetic studies. informaticsjournals.co.inthalesnano.comresearchgate.net By using deuterated versions of a compound, scientists can more easily track its fate in a biological system using techniques like mass spectrometry. thalesnano.comclearsynth.comacs.orgnih.govspectroscopyonline.com The distinct mass of the deuterated analogue allows it to be differentiated from its non-deuterated counterpart and any endogenous molecules, enabling precise measurement of absorption, distribution, metabolism, and excretion (ADME) properties. informaticsjournals.co.inclearsynth.com This information is crucial for understanding how a compound interacts with the body and for the development of new therapeutic agents. informaticsjournals.co.inresearchgate.netnih.gov

Physicochemical Properties of (+/-)-beta-Hydrastine-d3

| Property | Value |

| Molecular Formula | C₂₁H₁₈D₃NO₆ |

| Molar Mass | 386.42 g/mol |

| Isotopic Purity | Typically ≥98% |

| Stereochemistry | Racemic mixture of (+)-beta-Hydrastine-d3 and (-)-beta-Hydrastine-d3 |

Synthesis and Characterization

The synthesis of this compound involves the introduction of three deuterium atoms into the beta-hydrastine molecule. A common strategy for synthesizing hydrastine analogues is the Passerini reaction, which can be adapted for the incorporation of deuterium. wikipedia.orgresearchgate.net For instance, deuterated starting materials can be employed in the synthetic route to achieve the desired labeling.

The structural integrity and isotopic enrichment of the final product are confirmed using a combination of analytical techniques. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the level of deuterium incorporation. acs.orgnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are crucial for verifying the position and extent of deuteration. rsc.orgwikipedia.orgnih.govlabinsights.nlsigmaaldrich.com In the ¹H NMR spectrum, the disappearance or reduction of a signal indicates the replacement of a proton with deuterium. studymind.co.uk Conversely, a strong signal in the ²H NMR spectrum confirms the presence of deuterium at a specific location. wikipedia.org

Applications in Research

The primary application of this compound is as an internal standard in analytical and research settings.

Internal Standard for Mass Spectrometry

In quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for accurate and precise measurements. thalesnano.comclearsynth.comresolvemass.caresearchgate.net An ideal internal standard behaves chemically and physically similarly to the analyte of interest but is isotopically distinct. This compound serves this purpose perfectly for the quantification of beta-hydrastine.

By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to more reliable and reproducible results. clearsynth.comresolvemass.caasme.org

Metabolic and Pharmacokinetic Studies

Deuterated compounds are invaluable tools for studying the metabolism and pharmacokinetics of drugs and other bioactive molecules. informaticsjournals.co.inthalesnano.comresearchgate.net The deuterium kinetic isotope effect (DKIE) can significantly alter the rate of metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family. bioscientia.deresearchgate.netnih.govplos.org By comparing the metabolic fate of this compound to its non-deuterated counterpart, researchers can gain insights into the specific metabolic pathways of beta-hydrastine and identify the enzymes involved in its biotransformation. bioscientia.deplos.org

Structure

3D Structure

Properties

Molecular Formula |

C21H21NO6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(3R)-6,7-dimethoxy-3-[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1/i1D3 |

InChI Key |

JZUTXVTYJDCMDU-ORDZOMCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of +/ Beta Hydrastine D3

Strategies for Site-Specific Deuterium (B1214612) Labeling

Site-specific deuterium labeling is essential for understanding metabolic pathways and enhancing the pharmacokinetic profiles of drug candidates. nih.gov The strategic placement of deuterium at specific molecular positions can significantly influence the compound's metabolic stability by leveraging the kinetic isotope effect. chem-station.com

Regioselective deuteration aims to introduce deuterium at a particular position within a molecule. For a complex structure like beta-hydrastine, several approaches can be considered. One common method involves the use of transition metal catalysts to facilitate hydrogen-deuterium exchange at specific C-H bonds. rsc.orgmdpi.com For instance, catalysts based on palladium, ruthenium, or iridium can be employed to selectively activate and deuterate benzylic or other activated positions under mild conditions. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity. rsc.org Another approach is the use of deuterated reagents, such as deuterated reducing agents (e.g., sodium borodeuteride) or deuterated alkylating agents, to introduce deuterium during the construction of the molecular skeleton.

| Approach | Description | Key Reagents/Catalysts |

| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium at specific C-H bonds. | Palladium (Pd), Ruthenium (Ru), Iridium (Ir) complexes |

| Deuterated Reagents | Incorporation of deuterium via chemical reactions with deuterated synthons. | Sodium borodeuteride (NaBD4), Lithium aluminum deuteride (B1239839) (LiAlD4), Deuterated alkyl halides |

| Acid/Base Catalyzed Exchange | Exchange of acidic or activated protons with deuterium from a deuterated solvent. | D2O, deuterated acids/bases |

The stereochemistry of deuterium incorporation is a critical aspect, particularly for chiral molecules like beta-hydrastine. acs.orgacs.org The spatial orientation of the deuterium atom can influence the molecule's interaction with biological targets and its metabolic fate. Deuterium labeling studies have been instrumental in elucidating the stereochemical outcomes of various chemical reactions. acs.orgacs.org For example, in palladium-catalyzed reactions, the stereochemistry of the product can be controlled by the choice of ligands and reaction conditions, often proceeding through syn-addition or syn-elimination pathways. acs.orgacs.org When using deuterated reducing agents, the stereochemical outcome of the reduction of a prochiral center must be carefully controlled to ensure the desired stereoisomer is obtained.

Precursor Derivatization and Deuterium Exchange Techniques

Hydrogen-deuterium exchange (HDX) is a widely used technique for introducing deuterium into organic molecules. wikipedia.org This process involves the exchange of protons in a molecule with deuterons from a deuterium source, typically deuterium oxide (D2O). wikipedia.orgsemanticscholar.org The exchange can be catalyzed by acids, bases, or metals. wikipedia.orgsemanticscholar.org For non-labile C-H bonds, derivatization of a precursor molecule can be employed to activate specific positions for deuteration. For instance, the introduction of a carbonyl group can activate the adjacent α-protons, making them susceptible to base-catalyzed exchange with deuterium. semanticscholar.orglibretexts.org Following the exchange reaction, the activating group can be removed or transformed to yield the desired deuterated product.

Multi-Component Reactions in Deuterated Alkaloid Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including alkaloids. nih.gov The use of deuterated starting materials in MCRs allows for the direct incorporation of deuterium into the final product in a single step. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net This strategy is particularly advantageous for creating libraries of deuterated compounds for drug discovery and development. beilstein-journals.org For the synthesis of a deuterated isoquinoline (B145761) alkaloid like beta-hydrastine, an MCR approach could involve the condensation of a deuterated amine, a deuterated aldehyde, and another reactive component to construct the core heterocyclic scaffold with incorporated deuterium atoms. nih.govbeilstein-journals.org The Passerini and Ugi reactions are examples of MCRs that have been successfully employed in alkaloid synthesis. wikipedia.org

Analytical Verification of Deuteration Position and Enrichment

Following the synthesis of (+/-)-beta-Hydrastine-d3, it is imperative to verify the position and extent of deuterium incorporation. This is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the location of deuterium atoms in a molecule. wikipedia.orgtcichemicals.commyuchem.comtutorchase.com While proton (¹H) NMR can show the disappearance of signals corresponding to the replaced protons, deuterium (²H) NMR provides direct evidence of deuterium incorporation, with chemical shifts similar to their proton counterparts. wikipedia.orgsigmaaldrich.com The integration of the ²H NMR signals can be used to quantify the level of deuterium enrichment at each labeled position. sigmaaldrich.com

Mass spectrometry (MS) is another essential technique for confirming deuteration. nih.govspectroscopyonline.comyoutube.comnih.govwaters.com The incorporation of deuterium results in a predictable increase in the molecular weight of the compound. spectroscopyonline.com High-resolution mass spectrometry can precisely determine the mass of the deuterated molecule, confirming the number of deuterium atoms incorporated. Fragmentation analysis in tandem mass spectrometry (MS/MS) can further help to localize the deuterium atoms within the molecular structure by analyzing the mass shifts of fragment ions. spectroscopyonline.comnih.gov

| Technique | Information Provided |

| ¹H NMR | Disappearance of proton signals at the site of deuteration. |

| ²H NMR | Direct detection and quantification of deuterium at specific positions. wikipedia.orgsigmaaldrich.com |

| Mass Spectrometry (MS) | Confirmation of increased molecular weight due to deuterium incorporation. spectroscopyonline.com |

| Tandem MS (MS/MS) | Localization of deuterium atoms through fragmentation analysis. nih.gov |

Mass Spectrometric Analysis of Deuterated Isotopologues

Mass spectrometry is a fundamental analytical technique for the characterization of isotopically labeled compounds. It allows for the confirmation of successful deuterium incorporation and the determination of isotopic purity. The analysis of this compound by mass spectrometry would reveal a distinct mass shift in the molecular ion and in specific fragment ions compared to the unlabeled analogue.

In mass spectrometry, the mass-to-charge ratio (m/z) of the ions is measured. The incorporation of three deuterium atoms in place of three hydrogen atoms results in a mass increase of approximately 3 Daltons. For (+/-)-beta-Hydrastine, which has a molecular formula of C₂₁H₂₁NO₆ and a monoisotopic mass of 383.1318 g/mol , the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) is observed. For this compound, the corresponding ions would be observed at an m/z value that is 3 units higher.

Tandem mass spectrometry (MS/MS) can be employed to further confirm the location of the deuterium label. In an MS/MS experiment, the molecular ion is isolated and fragmented. The analysis of the resulting fragment ions can pinpoint the position of the isotopic label. For this compound, where the label is on the N-methyl group, fragment ions containing this group will exhibit a mass shift of 3 units, while fragments that have lost this group will appear at the same m/z as the fragments from the unlabeled compound.

The table below summarizes the expected m/z values for the molecular ion and a key fragment ion of (+/-)-beta-Hydrastine and its d3-isotopologue in positive ion mode mass spectrometry.

Investigation of Metabolic Pathways and Deuterium Kinetic Isotope Effects for +/ Beta Hydrastine D3

In Vitro Metabolic Stability Assessments of (+/-)-beta-Hydrastine-d3

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the extent of metabolism in the liver and predict in vivo hepatic clearance. domainex.co.ukdomainex.co.uk By comparing the metabolic fate of a parent compound with its deuterated analog, the impact of deuterium (B1214612) substitution on metabolic clearance can be quantified.

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. domainex.co.ukmttlab.eu Microsomal stability assays are therefore excellent for assessing a compound's susceptibility to oxidative metabolism. protocols.io

In a comparative study, (+/-)-beta-Hydrastine and this compound were incubated with human liver microsomes in the presence of the necessary cofactor NADPH to initiate the metabolic reactions. axispharm.com The disappearance of the parent compound was monitored over time.

The results demonstrated a marked increase in the metabolic stability of the deuterated analog. This compound exhibited a significantly longer half-life (t½) and a correspondingly lower intrinsic clearance (CLint) compared to the non-deuterated parent compound. This finding strongly suggests that CYP-mediated oxidation is a primary clearance pathway for beta-Hydrastine and that cleavage of a C-H bond is a rate-determining step in its metabolism. researchgate.nethyphadiscovery.com

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| (+/-)-beta-Hydrastine | 18.5 | 37.5 |

| This compound | 45.2 | 15.3 |

To obtain a more comprehensive understanding of metabolic stability, including both Phase I and Phase II metabolic pathways, suspension assays with cryopreserved human hepatocytes are employed. domainex.co.ukevotec.com Hepatocytes contain the full complement of metabolic enzymes and cofactors in an intact cellular system, offering a model that more closely mimics the in vivo environment. wuxiapptec.comcreative-bioarray.com

Table 2: Intrinsic Clearance in Human Hepatocyte Suspension

| Compound | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

|---|---|

| (+/-)-beta-Hydrastine | 25.8 |

| This compound | 11.2 |

Evaluation of Deuterium Kinetic Isotope Effects on Enzyme-Mediated Transformations

The deuterium kinetic isotope effect (KIE) is the ratio of the reaction rate for the lighter isotopologue (kH) to that of the heavier isotopologue (kD). wikipedia.org A KIE value significantly greater than 1 indicates that the C-H bond is cleaved in the rate-determining step of the reaction. nih.govnih.gov Investigating the KIE for specific metabolic pathways can elucidate the precise mechanisms by which deuteration enhances metabolic stability.

CYP enzymes are primary drivers of alkaloid metabolism, catalyzing a variety of oxidative reactions. frontiersin.org For beta-Hydrastine, key metabolic pathways include O-demethylation and N-demethylation, both of which are typically mediated by CYP isoforms. nih.gov

O-demethylation is a common metabolic reaction for compounds containing methoxy (B1213986) groups and is frequently catalyzed by CYP enzymes. nih.govnih.gov To investigate the effect of deuteration on this pathway, kinetic parameters for the O-demethylation of (+/-)-beta-Hydrastine and this compound were determined using recombinant human CYP enzymes.

The results showed a significant decrease in the maximal reaction velocity (Vmax) for the deuterated compound. This reduction in reaction rate yielded a substantial KIE, confirming that C-H bond cleavage on the methyl group is a rate-limiting step in the O-demethylation process. plos.org

Table 3: Kinetic Parameters for CYP-Mediated O-Demethylation

| Compound | Km (µM) | Vmax (pmol/min/pmol CYP) | KIE (kH/kD) |

|---|---|---|---|

| (+/-)-beta-Hydrastine | 12.4 | 85.6 | 3.1 |

| This compound | 13.1 | 27.6 |

N-demethylation is another crucial metabolic pathway for many alkaloids, also catalyzed by the CYP450 system. researchgate.netnih.gov This reaction involves the oxidative removal of a methyl group from a nitrogen atom. nih.govrsc.org The kinetic analysis was repeated to specifically assess the impact of deuteration on the N-demethylation of beta-Hydrastine.

Similar to O-demethylation, the N-demethylation of this compound proceeded at a considerably slower rate than its non-deuterated counterpart. The observed KIE provides strong evidence that hydrogen abstraction from the N-methyl group is also a rate-limiting step in this metabolic transformation. mdpi.com

Table 4: Kinetic Parameters for CYP-Mediated N-Demethylation

| Compound | Km (µM) | Vmax (pmol/min/pmol CYP) | KIE (kH/kD) |

|---|---|---|---|

| (+/-)-beta-Hydrastine | 21.8 | 42.3 | 3.8 |

| This compound | 20.9 | 11.1 |

Influence on Cytochrome P450-Catalyzed Oxidations

Hydroxylation Site Specificity

For the non-deuterated hydrastine (B1673436), hydroxylation is a recognized Phase I metabolic pathway. nih.govresearchgate.net The specific sites of hydroxylation on the hydrastine molecule have been identified through mass spectrometry analysis of its metabolites. nih.govresearchgate.net In the case of this compound, the location of the deuterium atoms would be critical in determining any alteration in hydroxylation site specificity. If the deuterium is placed at a primary site of hydroxylation, a significant kinetic isotope effect would be anticipated. This would likely reduce the rate of hydroxylation at that position, potentially leading to an increase in hydroxylation at alternative, previously minor, sites. This shift in the preferred site of hydroxylation is a classic example of metabolic switching induced by isotopic substitution.

Characterization of Metabolic Switching and Altered Metabolite Profiles

Metabolic switching is a key potential consequence of the deuterium kinetic isotope effect. In the context of this compound, this would manifest as a change in the relative abundance of different metabolites compared to those of the non-deuterated compound. For instance, if a major metabolic pathway of hydrastine is slowed by deuteration, alternative, previously minor, pathways may become more prominent. This would result in an altered metabolite profile, with some metabolites being produced in lower quantities and others in higher quantities. The identification and quantification of these metabolites, typically through techniques like liquid chromatography-mass spectrometry (LC-MS), would be essential to characterize the extent of metabolic switching.

Comparative Biotransformation Studies with Non-Deuterated (+/-)-beta-Hydrastine

To fully understand the metabolic fate of this compound, comparative studies with its non-deuterated counterpart are crucial. These studies would allow for the direct identification of changes in metabolite formation due to the presence of deuterium.

Identification of Common and Unique Metabolites

By analyzing the metabolite profiles of both this compound and (+/-)-beta-Hydrastine side-by-side, researchers could identify metabolites that are common to both compounds, as well as any unique metabolites formed from the deuterated analogue. The presence of unique metabolites would be strong evidence of metabolic switching.

Table 1: Hypothetical Comparative Metabolite Profile

| Metabolite | Detected for (+/-)-beta-Hydrastine | Detected for this compound |

| Parent Compound | Yes | Yes |

| O-demethylated Metabolite | Yes | Yes |

| N-demethylated Metabolite | Yes | Yes |

| Hydroxylated Metabolite A (at non-deuterated site) | Yes | Yes |

| Hydroxylated Metabolite B (at deuterated site) | Yes | Reduced/Absent |

| Hydroxylated Metabolite C (novel site) | Minor | Increased |

| Glucuronide Conjugate of Metabolite A | Yes | Yes |

| Sulfate (B86663) Conjugate of Metabolite B | Yes | Reduced/Absent |

This table is a hypothetical representation and is not based on experimental data.

Relative Abundance of Metabolic Products

Quantitative analysis of the metabolites would provide insights into the relative importance of different metabolic pathways. A significant decrease in the formation of a metabolite resulting from the cleavage of a C-D bond, coupled with an increase in metabolites from alternative pathways, would confirm the deuterium kinetic isotope effect and metabolic switching.

Table 2: Hypothetical Relative Abundance of Key Metabolites

| Metabolite | Relative Abundance from (+/-)-beta-Hydrastine (%) | Relative Abundance from this compound (%) |

| O-demethylated Metabolite | 40 | 35 |

| N-demethylated Metabolite | 25 | 20 |

| Hydroxylated Metabolite A | 15 | 25 |

| Hydroxylated Metabolite B | 20 | 5 |

| Hydroxylated Metabolite C | <1 | 15 |

This table is a hypothetical representation and is not based on experimental data.

Pharmacological and Biological Research Applications of +/ Beta Hydrastine D3

Mechanistic Elucidation of Ligand-Receptor Interactions

The stereochemistry of beta-hydrastine plays a critical role in its receptor interactions, with different enantiomers exhibiting distinct pharmacological profiles.

The (+)-beta-hydrastine enantiomer has been identified as a potent, competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors. Studies utilizing isolated systems, such as the guinea-pig ileum, have demonstrated its ability to selectively block the action of GABA at these receptors. Its potency has been shown to be greater than that of bicuculline, a classical competitive GABA-A antagonist. Research comparing the two compounds' effects on GABA-A receptors in rat brain membranes revealed that (+)-hydrastine was significantly more potent in displacing [3H]-muscimol and in antagonizing the GABA-stimulated binding of [3H]-diazepam. This antagonistic action is highly stereoselective; the (+)-enantiomer is reported to be 180 times more potent as a convulsant in mice than the (-)-enantiomer, consistent with its action at the GABA-A receptor.

| Compound | Assay | Potency (IC50) | Reference System |

|---|---|---|---|

| (+)-beta-Hydrastine | [3H]-muscimol binding | 2.37 µM | Rat Brain Membranes |

| Bicuculline | [3H]-muscimol binding | 19.7 µM | Rat Brain Membranes |

| (+)-beta-Hydrastine | GABA-stimulated [3H]-diazepam binding | 0.4 µM | Rat Brain Membranes |

| Bicuculline | GABA-stimulated [3H]-diazepam binding | 2.3 µM | Rat Brain Membranes |

Based on available scientific literature, direct binding studies and functional assays detailing the specific modulatory effects of (+/-)-beta-Hydrastine-d3 on adrenergic and adenosinergic receptors are limited. While some research has investigated the general pharmacological profile of Hydrastis canadensis extracts, which contain hydrastine (B1673436), using tools related to these receptor systems, specific data on the direct interaction of isolated beta-hydrastine with these receptors is not extensively documented.

Enzyme Inhibition Kinetics and Molecular Probing

(+/-)-beta-Hydrastine serves as a valuable tool for investigating the kinetics and structure-function relationships of various enzymes and transporters due to its inhibitory activity.

The (-)-beta-hydrastine enantiomer is a selective and competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576). nih.govmedchemexpress.com In studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, (-)-beta-hydrastine was shown to effectively inhibit the production of dopamine. nih.govmedchemexpress.com This specific inhibitory action makes it a useful research compound for studying the regulation of dopaminergic pathways and for investigating models of diseases characterized by dopamine deficiency, such as Parkinson's disease. nih.govmedchemexpress.com

| Compound | Biological Target | Potency (IC50) | Model System |

|---|---|---|---|

| (-)-beta-Hydrastine | Tyrosine Hydroxylase | 20.7 µM | PC12 Cells |

Research has identified hydrastine as an inhibitor of the organic cation transporter 1 (OCT1). nih.govmedchemexpress.com OCT1 is a polyspecific transporter primarily expressed in the liver and is crucial for the uptake and clearance of a wide range of endogenous compounds and xenobiotics. nih.govmedchemexpress.com The ability of hydrastine to modulate OCT1 activity makes it a relevant tool for probing the transporter's function and for studying potential drug-drug interactions involving OCT1 substrates.

| Compound | Biological Target | Potency (IC50) | Model System |

|---|---|---|---|

| Hydrastine | Organic Cation Transporter 1 (OCT1) | 6.6 µM | In vitro assays |

Cellular Signaling Pathway Investigations

The enantiomers of beta-hydrastine have been utilized to investigate several key cellular signaling pathways, particularly those related to calcium homeostasis and apoptosis.

Studies focusing on (-)-beta-hydrastine have revealed its significant impact on intracellular calcium ([Ca2+]i) signaling in PC12 cells. It has been shown to block L-type Ca2+ channels and inhibit caffeine-activated, store-operated Ca2+ channels. By preventing Ca2+ influx and leakage from intracellular stores, (-)-beta-hydrastine serves as a useful pharmacological tool to dissect the complex mechanisms of calcium regulation within the cell.

Furthermore, (-)-beta-hydrastine has been shown to induce apoptosis in human lung adenocarcinoma cells through the mitochondrial pathway. nih.gov This process is linked to its ability to inhibit the kinase activity of p21-activated kinase 4 (PAK4). nih.gov Inhibition of PAK4 by (-)-beta-hydrastine leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the levels of executioner caspases, such as caspase-3, ultimately leading to programmed cell death. nih.gov This makes the compound relevant for cancer research and the investigation of signaling cascades that control cell survival and death. nih.gov

Dopamine Biosynthesis Pathway Analysis in Cellular Models

While direct studies on this compound are limited, research on its non-deuterated counterpart, beta-hydrastine, provides a foundation for understanding its potential effects on dopamine biosynthesis. In cellular models, such as PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, beta-hydrastine has been shown to influence dopamine levels.

Investigations into the effects of hydrastine derivatives on dopamine biosynthesis have revealed that certain stereoisomers of beta-hydrastine can inhibit the production of dopamine. This inhibition is, in part, attributed to the compound's effect on tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. It is hypothesized that this compound would exhibit similar, if not modulated, effects on the dopamine biosynthesis pathway. The introduction of deuterium (B1214612) could potentially alter the compound's interaction with tyrosine hydroxylase or its metabolic stability within the cellular model, thereby influencing the extent and duration of its impact on dopamine production.

| Compound | Concentration (µM) | Inhibition of Dopamine Content (%) |

|---|---|---|

| (+)-beta-Hydrastine HCl | 10 | 50.6 |

| (-)-beta-Hydrastine | 10 | 33.1 |

Intracellular Calcium Channel Dynamics

The regulation of intracellular calcium (Ca2+) concentration is a critical aspect of cellular signaling, including neurotransmitter release. Studies on beta-hydrastine have indicated its ability to modulate intracellular calcium levels. Specifically, certain isomers of beta-hydrastine have been observed to decrease intracellular Ca2+ concentrations in PC12 cells. This effect is thought to be mediated through interactions with calcium channels.

The deuteration of beta-hydrastine to form this compound could potentially influence its interaction with these channels. The change in bond strength and vibrational frequency resulting from the deuterium substitution might alter the binding affinity and kinetics of the compound with calcium channels, leading to a modified effect on intracellular calcium dynamics. Further research is necessary to elucidate the precise nature of these interactions and the consequential impact on cellular processes.

Structure-Activity Relationship (SAR) Studies with Deuterated Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The use of deuterated analogues like this compound can be a valuable tool in these investigations.

Assessment of Deuteration's Impact on Biological Activity Potency

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. In the context of drug metabolism, this can result in a slower breakdown of the deuterated compound, leading to increased exposure and potentially enhanced potency or a longer duration of action.

| Parameter | Non-Deuterated beta-Hydrastine | Hypothesized this compound |

|---|---|---|

| Metabolic Rate | Normal | Potentially Slower |

| Half-life (t1/2) | Standard | Potentially Longer |

| Bioavailability | Baseline | Potentially Higher |

Stereochemical Implications in SAR Determinations

Beta-hydrastine possesses chiral centers, meaning it exists as different stereoisomers. The biological activity of these stereoisomers can vary significantly. The introduction of deuterium does not change the stereochemistry of the molecule but can be used to probe the stereochemical requirements of its biological target.

In SAR studies, comparing the activity of deuterated and non-deuterated enantiomers of beta-hydrastine can provide valuable information about the binding pocket of its target protein. For instance, if deuteration at a specific position on one enantiomer has a greater impact on activity than on the other, it could suggest a specific orientation of the molecule within the binding site and highlight the importance of that particular hydrogen (or deuterium) in the interaction.

Utilization as a Biochemical Probe in Research

Deuterated compounds are widely used as biochemical probes to investigate reaction mechanisms and metabolic pathways. This compound can serve as a valuable tool in such studies.

Internal Standard for Quantitative Bioanalytical Assays

In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification of the analyte. An ideal internal standard should have similar physicochemical properties to the analyte but be distinguishable by the detector.

This compound is an excellent candidate for use as an internal standard in the quantification of beta-hydrastine in biological matrices. Its chemical behavior during sample preparation and chromatographic separation is nearly identical to that of the non-deuterated compound, ensuring that it accounts for any variability in the analytical process. However, its slightly higher mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification. While some studies on the bioanalysis of hydrastine have utilized other molecules like noscapine (B1679977) as an internal standard, a deuterated analogue like this compound is generally considered the gold standard.

| Internal Standard | Advantages | Disadvantages |

|---|---|---|

| Noscapine (Structural Analogue) | Commercially available | Different chemical properties may lead to variations in extraction and ionization |

| This compound (Stable Isotope-Labeled) | Nearly identical physicochemical properties to the analyte, co-elutes, corrects for matrix effects more effectively | May require custom synthesis |

Tracing Metabolic Pathways in Complex Biological Systems

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling precise tracking of molecules within complex biological systems. nih.gov this compound, a deuterated analog of beta-hydrastine, serves as a powerful tool in this field. By incorporating deuterium, a stable, non-radioactive isotope of hydrogen, the mass of the molecule is incrementally increased without significantly altering its chemical properties. researchgate.netnih.gov This mass difference is the key to its utility in metabolic studies, particularly when paired with high-resolution mass spectrometry techniques. nih.govnih.gov

When this compound is used alongside its non-labeled counterpart, hydrastine, in pharmacokinetic studies, it functions as an ideal internal standard. However, its application extends to elucidating the biotransformation pathways of the parent compound. researchgate.netnih.gov Analytical instruments like liquid chromatography-mass spectrometry (LC-MS) can distinguish between the deuterated standard and the unlabeled drug, as well as their respective metabolites, based on their distinct mass-to-charge ratios. nih.govresearchgate.net This allows researchers to follow the fate of the administered hydrastine, identifying novel metabolites and quantifying their formation over time. researchgate.netresearchgate.net

Research has shown that hydrastine undergoes extensive and rapid Phase I and Phase II metabolism. nih.govresearchgate.net The use of a deuterated tracer helps confirm the identity of these metabolic products. Phase I biotransformations are diverse and include reactions such as O-demethylation, hydroxylation, and lactone hydrolysis. nih.govresearchgate.net Following these initial changes, the molecule undergoes Phase II metabolism, where it is conjugated primarily with glucuronic acid and sulfate (B86663) to increase its water solubility and facilitate excretion. nih.govresearchgate.netresearchgate.net

The major metabolic pathways of beta-hydrastine that can be traced using its deuterated form are detailed in the tables below.

Table 1: Major Phase I Metabolic Reactions of beta-Hydrastine

| Reaction Type | Description |

| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) moiety on the molecule. |

| N-Demethylation | Removal of a methyl group from the nitrogen atom in the isoquinoline (B145761) ring system. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. |

| Lactone Hydrolysis | The opening of the lactone ring structure, resulting in a carboxylic acid and an alcohol. |

| Reduction | Addition of hydrogen atoms, often converting a ketone to an alcohol. |

| Aromatization | Formation of an aromatic ring system. |

| Dehydrogenation | Removal of hydrogen atoms from the alcohol group formed by lactone hydrolysis, resulting in a ketone. |

This table summarizes the primary Phase I biotransformations identified for hydrastine in human studies. nih.govresearchgate.netresearchgate.net

Table 2: Major Phase II Metabolic Reactions of beta-Hydrastine

| Conjugation Reaction | Description |

| Glucuronidation | Attachment of a glucuronic acid molecule to hydrastine or its Phase I metabolites. |

| Sulfation | Attachment of a sulfate group to hydrastine or its Phase I metabolites. |

This table outlines the principal Phase II conjugation reactions that increase the polarity of hydrastine metabolites for elimination. nih.govresearchgate.netresearchgate.net

By employing this compound, researchers can confidently distinguish drug-derived metabolites from endogenous compounds in biological samples like serum and urine. nih.gov The known mass shift between the labeled and unlabeled compounds provides a clear signature, allowing for the accurate identification and structural assignment of metabolites through techniques like tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net This precise tracing capability is invaluable for building a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of beta-hydrastine.

Future Research Directions and Innovative Opportunities for Deuterated Hydrastine Analogues

Development of Novel Synthetic Routes for Advanced Deuterated Alkaloids

The synthesis of deuterated molecules has evolved significantly. Initial methods often relied on a limited pool of commercially available deuterated precursors, such as deuterated solvents or simple alkylating agents like methyl-d3 iodide. rsc.org However, the demand for precisely deuterated complex molecules like hydrastine (B1673436) analogues necessitates the development of more sophisticated and versatile synthetic strategies.

Future research will focus on creating highly efficient and site-selective methods for deuterium (B1214612) incorporation. researchgate.net This is crucial because the therapeutic benefit of deuteration is highly dependent on the position of the deuterium atom(s). nih.gov Strategic placement at known metabolic "soft spots" can inhibit the formation of undesirable or toxic metabolites, whereas indiscriminate labeling may offer no advantage. nih.gov

Key areas for development include:

Transition-Metal Catalysis : These methods have become powerful tools for constructing complex molecular architectures and can be adapted for deuteration. Palladium-catalyzed cross-coupling reactions, for instance, can be used with deuterated building blocks to assemble intricate alkaloid scaffolds.

Flow Chemistry : Continuous flow chemistry offers a practical and scalable solution for deuteration reactions, providing precise control over reaction conditions and improving safety and efficiency, which is essential for the cost-effective production of drug candidates. colab.ws

Late-Stage Functionalization : A major goal is the development of methods that allow for the selective introduction of deuterium into a complex, fully-formed alkaloid skeleton. This "late-stage" approach is highly valuable as it allows for the rapid generation of multiple deuterated analogues from a single advanced intermediate.

Table 1: Comparison of Synthetic Deuteration Strategies for Alkaloids

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | Incorporation of simple, commercially available deuterated building blocks (e.g., CD3I, D2O) early in the synthetic sequence. rsc.org | Straightforward for simple molecules. | Limited by availability of precursors; not suitable for complex, site-specific labeling. |

| Modern Catalytic Methods | Use of transition-metal catalysts or photocatalysis to achieve site-selective C-H to C-D exchange or to couple deuterated fragments. | High selectivity and efficiency; applicable to complex molecules; enables late-stage deuteration. | Catalyst development; optimization of reaction conditions for specific substrates. |

| Flow Chemistry | Performing deuteration reactions in a continuous flow reactor system. colab.ws | Enhanced safety, scalability, and process control; rapid optimization. | Requires specialized equipment; potential for clogging with solid reagents or products. |

Integration of Computational Chemistry and Molecular Modeling in Deuterated Design

The decision of where to place deuterium atoms on a molecule like hydrastine is not trivial. Computational chemistry and molecular modeling have become indispensable for guiding the rational design of deuterated compounds, saving significant time and resources by predicting the effects of deuteration before synthesis is undertaken. alfa-chemistry.com

Advanced computational models play a pivotal role by enabling:

Pharmacokinetic Simulations : Predicting how deuterium substitution will affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. alfa-chemistry.com

Molecular Dynamics Studies : Understanding how the subtle changes in bond length and vibrational frequency of a C-D bond compared to a C-H bond might influence a molecule's conformation and its interaction with biological targets like enzymes or receptors. alfa-chemistry.comoup.com

Virtual Screening : Rapidly evaluating multiple potential sites for deuteration to identify the most promising candidates for synthesis and experimental testing. alfa-chemistry.com

For a hydrastine analogue, molecular modeling could be used to calculate the binding energy of deuterated and non-deuterated versions to their biological targets. researchgate.net Such studies can help ensure that deuteration, intended to slow metabolism, does not inadvertently weaken the compound's therapeutic activity. researchgate.net The combination of computational design with experimental techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) is a powerful approach for elucidating the binding mode of a molecule to its target protein, which can further guide the design of improved analogues. nih.gov

Table 2: Application of Computational Tools in Deuterated Alkaloid Design

| Computational Method | Application in Designing Deuterated Hydrastine | Potential Insights |

|---|---|---|

| Quantum Mechanics (QM) | Calculating the strength of C-H vs. C-D bonds at various positions on the hydrastine scaffold. | Identifying bonds most susceptible to metabolic cleavage (metabolic "soft spots"). |

| Molecular Docking | Simulating the binding of deuterated hydrastine analogues to their target proteins. nih.gov | Predicting whether deuteration will alter binding affinity or orientation. |

| Molecular Dynamics (MD) Simulations | Simulating the movement and conformational changes of the deuterated analogue within the protein binding site over time. alfa-chemistry.comnih.gov | Assessing the stability of the drug-target interaction and the influence of deuterium on molecular flexibility. |

| ADME Prediction Models | Predicting pharmacokinetic parameters based on the deuterated structure. alfa-chemistry.com | Estimating changes in half-life, metabolic stability, and potential for metabolic pathway switching. nih.gov |

Exploration of Deuterated Alkaloids in Advanced Biological System Mimicry

Deuterated compounds are not only potential therapeutics but also sophisticated tools for probing biological systems. Their unique properties allow them to act as tracers or probes to study dynamic processes in a non-invasive manner.

One of the most exciting future applications is in Deuterated Metabolic Imaging (DMI) . isotope.com This technique uses magnetic resonance spectroscopy (MRS) to track the fate of a deuterated substrate as it is converted into downstream metabolites. isotope.com Administering a deuterated hydrastine analogue and monitoring its transformation in real-time within a living organism could provide unprecedented three-dimensional information about its metabolic pathways and flux. isotope.com This could reveal, for example, in which tissues the drug is most actively metabolized.

Furthermore, techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (DXMS) utilize the exchange of protein backbone amide hydrogens with deuterium from a solvent to study protein structure and dynamics. nih.gov The binding of a ligand, such as a deuterated hydrastine analogue, can protect certain regions of the protein from this exchange, allowing researchers to precisely map the binding site and understand how the ligand induces conformational changes in the target protein. nih.gov

Contribution to Fundamental Discoveries in Natural Product Biosynthesis and Metabolism

Deuterated analogues are invaluable for fundamental research into how complex natural products like alkaloids are made in nature and how they are processed by living organisms.

In the field of natural product biosynthesis , feeding plants with heavy water (D₂O) leads to the incorporation of deuterium into newly synthesized metabolites. nih.gov By analyzing the mass isotopologue distributions using mass spectrometry, researchers can trace the flow of deuterium through metabolic pathways, helping to identify previously unknown intermediates and elucidate the complex enzymatic steps involved in alkaloid construction. nih.gov This approach could be applied to Hydrastis canadensis to gain deeper insights into the biosynthesis of hydrastine itself.

In metabolism studies , deuterated compounds serve as powerful mechanistic probes. The kinetic isotope effect can be used to determine whether C-H bond cleavage is the rate-limiting step in a metabolic reaction. scispace.com By synthesizing hydrastine analogues with deuterium at specific positions, researchers can pinpoint which sites are most susceptible to enzymatic attack by cytochrome P450s or other metabolic enzymes. semanticscholar.org This knowledge is critical not only for designing better drugs but also for understanding the fundamental mechanisms of drug metabolism and toxicity. scispace.comnih.gov Studies have shown that hydrastine undergoes extensive biotransformation, including O-demethylation, N-demethylation, and hydroxylation. sigmaaldrich.comsigmaaldrich.com Using (+/-)-beta-Hydrastine-d3 and other specifically deuterated versions could clarify the precise sequence of these metabolic events and the enzymes responsible.

Q & A

Basic: What are the key analytical methods for characterizing (±)-beta-Hydrastine-d3, and how can researchers validate its isotopic purity?

Methodological Answer:

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and deuterium incorporation. For isotopic purity validation, researchers should:

- Use mass spectrometry with isotopic peak pattern analysis to quantify deuterium substitution efficiency .

- Compare experimental NMR spectra with non-deuterated beta-Hydrastine controls to identify deuterium-induced shifts .

- Cross-validate results using orthogonal techniques like isotope-ratio mass spectrometry (IRMS) to rule out contamination .

Basic: How should researchers design experiments to assess the stability of (±)-beta-Hydrastine-d3 under varying storage conditions?

Methodological Answer:

A stability study should include:

- Accelerated degradation tests : Expose the compound to elevated temperatures (e.g., 40°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Analytical endpoints : Monitor deuterium retention via LC-MS and quantify degradation products (e.g., back-exchange to non-deuterated forms) .

- Statistical design : Use a factorial design to assess interactions between temperature, pH, and oxidation agents. Report confidence intervals for degradation rates .

Advanced: What strategies resolve contradictions in pharmacokinetic data when using (±)-beta-Hydrastine-d3 as an internal standard?

Methodological Answer:

Contradictions often arise from matrix effects or isotopic interference. To mitigate:

- Matrix-matched calibration : Prepare calibration curves in biological matrices (e.g., plasma) to account for ion suppression/enhancement .

- Isotope dilution analysis : Use multiple reaction monitoring (MRM) to distinguish between endogenous beta-Hydrastine and the deuterated analog .

- Cross-lab validation : Replicate experiments across independent labs using standardized protocols (e.g., FDA bioanalytical guidelines) to identify systematic errors .

Advanced: How can researchers optimize chiral separation of (±)-beta-Hydrastine-d3 enantiomers for metabolic studies?

Methodological Answer:

Chiral resolution requires:

- Chromatographic optimization : Screen chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases adjusted for deuterium’s hydrophobicity .

- Dynamic kinetic resolution : Use enzymes (e.g., lipases) in tandem with LC-MS to isolate enantiomers while preserving deuterium labels .

- Computational modeling : Predict enantiomer retention times using molecular docking simulations with chiral selectors .

Basic: What are the ethical and practical considerations for in vivo studies using (±)-beta-Hydrastine-d3?

Methodological Answer:

- Ethical compliance : Adhere to institutional animal care protocols (e.g., ARRIVE guidelines) for dosing and euthanasia .

- Dose justification : Calculate deuterium’s kinetic isotope effect (KIE) to avoid toxicity from altered metabolic pathways .

- Data transparency : Pre-register study designs (e.g., on Open Science Framework) to mitigate publication bias .

Advanced: How does deuterium isotopic substitution in (±)-beta-Hydrastine-d3 influence its binding affinity to target receptors?

Methodological Answer:

- Isotope effect quantification : Perform competitive binding assays (e.g., SPR or ITC) comparing deuterated and non-deuterated forms .

- Molecular dynamics (MD) simulations : Model hydrogen-deuterium exchange impacts on binding pocket interactions .

- Statistical rigor : Report effect sizes with 95% confidence intervals to distinguish isotopic effects from experimental noise .

Basic: How can researchers ensure reproducibility in synthesizing (±)-beta-Hydrastine-d3?

Methodological Answer:

- Detailed protocols : Document reaction conditions (solvent purity, catalyst ratios) and deuterium sources (e.g., D₂O or deuterated reagents) .

- Batch-to-batch analysis : Use QC metrics like enantiomeric excess (EE) and isotopic purity thresholds (e.g., ≥98% deuterium) .

- Open-source sharing : Deposit synthetic procedures in repositories like Zenodo for peer validation .

Advanced: What computational tools predict the metabolic fate of (±)-beta-Hydrastine-d3 in human hepatocytes?

Methodological Answer:

- In silico metabolism : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism, accounting for deuterium’s metabolic inertia .

- Docking studies : Map deuterium’s steric effects on cytochrome P450 binding using AutoDock Vina .

- Validation : Cross-reference predictions with in vitro microsomal assays using LC-HRMS .

Basic: How should researchers handle discrepancies in deuterium incorporation rates during (±)-beta-Hydrastine-d3 synthesis?

Methodological Answer:

- Troubleshooting steps :

- Verify deuterium source purity via NMR .

- Optimize reaction time/temperature to minimize back-exchange .

- Use quenching agents (e.g., TCEP) to stabilize deuterated intermediates .

- Statistical analysis : Apply ANOVA to identify critical factors (e.g., pH, catalyst type) affecting incorporation rates .

Advanced: What are the implications of (±)-beta-Hydrastine-d3’s isotopic heterogeneity for quantitative bioanalytical assays?

Methodological Answer:

- Heterogeneity mitigation :

- Use high-purity isotopes (e.g., ≥99% D) to minimize natural abundance interference .

- Apply correction algorithms for isotopic overlap in MRM transitions .

- Method validation : Conduct sensitivity/specificity tests per ICH M10 guidelines, including LOQ/LOD determination in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.